molecular formula C9H16N2O4S B13389777 (3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol

(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol

Cat. No.: B13389777
M. Wt: 248.30 g/mol
InChI Key: PPAIMZHKIXDJRN-UKPHHSARSA-N
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Description

(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol is a complex organic compound that belongs to the class of pyranothiazoles This compound is characterized by its unique structure, which includes a pyrano ring fused with a thiazole ring, and various functional groups such as hydroxymethyl and ethylimino

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano Ring: The initial step involves the formation of the pyrano ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde under acidic conditions.

    Thiazole Ring Formation: The next step involves the introduction of the thiazole ring. This can be done by reacting the intermediate compound with a thioamide in the presence of a base.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethylimino group can be reduced to form an ethylamine group.

    Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Ethylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol

InChI

InChI=1S/C9H16N2O4S/c1-2-10-9-11-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,2-3H2,1H3,(H,10,11)/t4?,5?,6-,7?,8-/m1/s1

InChI Key

PPAIMZHKIXDJRN-UKPHHSARSA-N

Isomeric SMILES

CCN=C1NC2[C@@H](S1)OC([C@H](C2O)O)CO

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)CO)O)O

Origin of Product

United States

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